3-(Pyridin-2-yl)propiolic acid

CAS No.: 858678-71-4

Cat. No.: VC2809195

Molecular Formula: C8H5NO2

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 858678-71-4 |

|---|---|

| Molecular Formula | C8H5NO2 |

| Molecular Weight | 147.13 g/mol |

| IUPAC Name | 3-pyridin-2-ylprop-2-ynoic acid |

| Standard InChI | InChI=1S/C8H5NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,(H,10,11) |

| Standard InChI Key | PALVOZXUYYJTDL-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C#CC(=O)O |

| Canonical SMILES | C1=CC=NC(=C1)C#CC(=O)O |

Introduction

Chemical Identity and Basic Properties

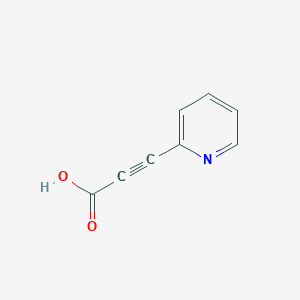

3-(Pyridin-2-yl)propiolic acid, also formally known as 2-propynoic acid, 3-(2-pyridinyl)-, is a heterocyclic compound featuring a pyridine ring connected to a propiolic acid moiety. Its structural composition combines the electron-withdrawing characteristics of the carboxylic acid group with the electron-donating properties of the pyridine nitrogen, creating a molecule with interesting electronic distribution and reactivity.

Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers, which are essential for its unambiguous recognition in chemical databases and literature.

| Parameter | Value |

|---|---|

| CAS Registry Number | 858678-71-4 |

| IUPAC Name | 3-pyridin-2-ylprop-2-ynoic acid |

| Molecular Formula | C₈H₅NO₂ |

| Molecular Weight | 147.13 g/mol |

| InChI | InChI=1S/C8H5NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,(H,10,11) |

| InChI Key | PALVOZXUYYJTDL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C#CC(=O)O |

The compound's CAS number provides a definitive identifier for database searches and regulatory documentation , while its systematic IUPAC name describes its chemical structure according to international nomenclature standards.

Physicochemical Properties

Understanding the physical and chemical properties of 3-(Pyridin-2-yl)propiolic acid is crucial for predicting its behavior in various reaction conditions and for developing appropriate handling protocols.

| Property | Value |

|---|---|

| Physical State | Solid |

| LogP | 0.51770 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

| Purity (Commercial) | >95% (HPLC) |

The compound's moderately low LogP value of 0.51770 indicates a balanced hydrophilic-lipophilic character , suggesting reasonable solubility in both polar and non-polar solvents. This property is advantageous for its application in diverse reaction media.

Structural Features and Chemical Reactivity

3-(Pyridin-2-yl)propiolic acid possesses several structural features that contribute to its unique chemical reactivity and synthetic utility. The molecule consists of three key functional components: a pyridine ring, an alkyne triple bond, and a carboxylic acid group.

Key Functional Groups and Reactivity Centers

The compound's structure creates multiple sites for potential reactivity, making it a versatile reagent in organic synthesis:

-

The pyridine nitrogen acts as a Lewis base, capable of coordinating with metals or participating in hydrogen bonding

-

The alkyne (C≡C) provides a rigid, linear structure with π-electrons available for reaction

-

The carboxylic acid group offers acidic protons and the potential for decarboxylation reactions

These structural elements work in concert to enable the compound's participation in complex reaction mechanisms, particularly in palladium-catalyzed transformations where coordination chemistry plays a crucial role.

Structural Comparison with Related Compounds

It is instructive to compare 3-(Pyridin-2-yl)propiolic acid with structurally related compounds to understand its distinctive properties:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Difference |

|---|---|---|---|

| 3-(Pyridin-2-yl)propiolic acid | C₈H₅NO₂ | 147.13 | Reference compound |

| 3-(Pyridin-2-yl)propanoic acid | C₈H₉NO₂ | 151.17 | Saturated carbon chain (no triple bond) |

| 2-(Pyridin-2-yl)propanoic acid | C₈H₉NO₂ | 151.17 | Different carbon chain position |

The presence of the triple bond in 3-(Pyridin-2-yl)propiolic acid, absent in 3-(Pyridin-2-yl)propanoic acid , significantly affects the electronic properties and reactivity of the molecule. The triple bond creates a linear, rigid structure and provides a site for potential nucleophilic addition reactions.

Applications in Organic Synthesis

The primary significance of 3-(Pyridin-2-yl)propiolic acid lies in its applications within synthetic organic chemistry, where it serves as a specialized reagent for certain transformations.

Palladium-Catalyzed Reactions

3-(Pyridin-2-yl)propiolic acid has demonstrated particular utility in palladium-catalyzed transformations:

-

It functions as a useful reagent in regioselective Pd-catalyzed carbopalladation reactions

-

The compound plays a significant role in decarboxylative allylic alkynylation of ortho-iodoallenamides

-

These transformations enable the construction of complex molecular architectures with high stereo- and regioselectivity

The pyridine ring likely serves as a directing group in these reactions, coordinating with the palladium catalyst to control the regiochemistry of the transformation. This property makes 3-(Pyridin-2-yl)propiolic acid valuable in the synthesis of complex heterocyclic compounds.

Synthetic Methodology

The synthetic applications of 3-(Pyridin-2-yl)propiolic acid often involve sequential transformations:

-

Initial coordination of the pyridine nitrogen with the palladium catalyst

-

Carbopalladation across the alkyne bond

-

Decarboxylative coupling with an allyl electrophile

-

Formation of new carbon-carbon bonds with controlled stereochemistry

These methodologies contribute to the expanding toolkit of synthetic organic chemists seeking to construct complex molecular frameworks with precise control over regiochemistry and stereochemistry.

Analytical Characterization

Proper identification and characterization of 3-(Pyridin-2-yl)propiolic acid is essential for quality control in research and industrial applications.

Spectroscopic Data

The spectroscopic properties of 3-(Pyridin-2-yl)propiolic acid provide definitive means for its identification and structural elucidation:

-

¹³C NMR spectroscopy would show characteristic signals for the pyridine carbons, the alkyne carbons, and the carboxylic acid carbon

-

Mass spectrometry would typically show a molecular ion peak at m/z 147, corresponding to the molecular weight

-

IR spectroscopy would display distinctive absorption bands for the C≡C stretch (~2200 cm⁻¹) and C=O stretch (~1700 cm⁻¹)

These spectroscopic techniques, used in combination, provide a fingerprint for confirming the identity and purity of the compound.

| Supplier Information | Details |

|---|---|

| Product Format | Neat |

| Typical Purity | >95% (HPLC) |

| Product Codes | TRC-P841028, REF: IN-DA00IDSV, REF: 54-OR470616CA |

| Shipping Requirements | Standard chemical shipping regulations apply |

Commercial samples are generally available with purity greater than 95% , which is suitable for most research applications.

| Hazard Statement | Description | Precautionary Measures |

|---|---|---|

| H315 | Causes skin irritation | Wear protective gloves |

| H318 | Causes serious eye damage | Wear eye protection |

| H335 | May cause respiratory irritation | Use in well-ventilated area |

These hazard classifications are consistent with those of many carboxylic acids and heterocyclic compounds , suggesting that standard laboratory safety protocols for corrosive and irritant chemicals should be followed when handling 3-(Pyridin-2-yl)propiolic acid.

Research Directions and Future Applications

The relatively limited documentation on 3-(Pyridin-2-yl)propiolic acid in the search results suggests that this compound may represent an area with potential for further research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume